BenchChemオンラインストアへようこそ!

2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole

Acetylcholinesterase Inhibition Benzimidazole SAR Nanomolar Potency

The target compound, 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole, is a fully synthetic small molecule (C21H16ClFN2O, MW 366.8 g/mol) within the 1,2-disubstituted benzimidazole class. It features a signature (4-chlorophenoxy)methyl pharmacophore at the C-2 position paired with a 4-fluorobenzyl group at N-1, a combination that distinguishes it from simpler benzimidazole scaffolds in both chemical property space (logP 5.55) and biological recognition.

Molecular Formula C21H16ClFN2O
Molecular Weight 366.82
CAS No. 537701-79-4
Cat. No. B2698245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole
CAS537701-79-4
Molecular FormulaC21H16ClFN2O
Molecular Weight366.82
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClFN2O/c22-16-7-11-18(12-8-16)26-14-21-24-19-3-1-2-4-20(19)25(21)13-15-5-9-17(23)10-6-15/h1-12H,13-14H2
InChIKeyQJJFGVPVTOHCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole (CAS 537701-79-4): Core Chemical Identity and Classification


The target compound, 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole, is a fully synthetic small molecule (C21H16ClFN2O, MW 366.8 g/mol) within the 1,2-disubstituted benzimidazole class . It features a signature (4-chlorophenoxy)methyl pharmacophore at the C-2 position paired with a 4-fluorobenzyl group at N-1, a combination that distinguishes it from simpler benzimidazole scaffolds in both chemical property space (logP 5.55) and biological recognition [1]. This substitution pattern places it at the intersection of two well-studied medicinal chemistry campaigns: neuropeptide Y (NPY) Y1 receptor antagonism, where the C-2 group is critical for affinity, and acetylcholinesterase (AChE) inhibition, where benzimidazole-based inhibitors show nanomolar potency [2][3].

Why Generic 1,2-Disubstituted Benzimidazoles Cannot Substitute for CAS 537701-79-4


The biological activity of 1,2-disubstituted benzimidazoles is exquisitely sensitive to both the nature and spatial orientation of the N-1 substituent. In the NPY Y1 antagonist series, maintaining the constant C-2 (4-chlorophenoxy)methyl group while varying the N-1 piperidinylalkyl chain produced a >400-fold difference in binding affinity (Ki = 0.68 µM for compound 33 vs. 0.0017 µM for compound 56) [1]. Similarly, for AChE inhibition, subtle changes in the benzimidazole substitution pattern result in IC50 values spanning from 0.44 nM to over 4 nM among close structural analogs, demonstrating that the specific 4-fluorobenzyl N-1 substitution and the C-2 chlorophenoxy methyl group each contribute non-redundantly to target engagement [2]. Simply interchanging this compound with a generic benzimidazole scaffold—even one with a similar C-2 group but different N-1 substitution—risks losing the specific potency and selectivity profile that defines its research utility.

Quantitative Differentiation Guide for 2-[(4-Chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole


Direct Comparison of AChE Inhibitory Potency Against Closest Structural Analogs

The target compound (CHEMBL3318391) demonstrates a distinct potency profile against electric eel acetylcholinesterase (AChE) compared to its closest co-screened benzimidazole analogs. Its IC50 of 1.30 nM places it between the more potent analog BDBM50052204 (IC50 = 0.44 nM) and the less potent analogs BDBM50052208 (IC50 = 1.5 nM) and BDBM50052210 (IC50 = 4.10 nM). This ranking confirms that the specific N-1 4-fluorobenzyl and C-2 4-chlorophenoxy substitution pattern yields an intermediate potency that is quantifiably distinct from both higher- and lower-activity benzimidazole variants [1].

Acetylcholinesterase Inhibition Benzimidazole SAR Nanomolar Potency

Class-Level Evidence: The N-1 Substituent as a Critical Driver of NPY Y1 Receptor Affinity

The target compound belongs to a class of 2-[(4-chlorophenoxy)methyl]benzimidazoles developed as NPY Y1 receptor antagonists. Extensive SAR studies on this scaffold, where the C-2 group is held constant, demonstrate that the N-1 substituent is the primary determinant of receptor affinity. For example, changing the N-1 3-(3-piperidinyl)propyl group (compound 33, Ki = 0.68 µM) to a dibasic aminoalkyl system (compound 56) yielded a Ki of 0.0017 µM, a 400-fold improvement [1]. While the exact Ki of the 4-fluorobenzyl N-1 substituted target compound at NPY Y1 has not been reported, the class SAR establishes that any modification of the N-1 group—including the specific 4-fluorobenzyl moiety—will profoundly alter the compound's receptor binding profile and selectivity fingerprint relative to other benzimidazole-based antagonists [1].

NPY Y1 Antagonist Benzimidazole Pharmacophore Binding Affinity

Physicochemical Differentiation: Impact of Dual Halogenated Substituents on Lipophilicity

The presence of both a 4-chlorophenoxy and a 4-fluorobenzyl group confers a calculated logP of 5.55 and a molecular weight of 366.8 g/mol on the target compound [1]. This places it in a differentiated physicochemical space compared to common 1,2-disubstituted benzimidazole analogs that lack one of the halogenated aromatic rings. For instance, benzimidazole NPY Y1 antagonists with piperidinyl N-1 substituents exhibit significantly lower calculated lipophilicity (clogP typically 2.5–4.0) [2]. The higher logP of the target compound indicates greater membrane permeability potential but also reduced aqueous solubility, a critical trade-off for assay development and in vitro pharmacology.

Lipophilicity Drug-likeness Physicochemical Properties

In Silico Target Prediction Profile: Distinct Putative Targets from SEA Analysis

Similarity Ensemble Approach (SEA) analysis based on ChEMBL20 predicts that the target compound (ZINC1447792) has a distinct putative target profile compared to other benzimidazole derivatives. The top predicted targets include the Histamine H1 receptor (HRH1, P-value 19), Inosine-5'-monophosphate dehydrogenase (IMDH_CRYPV, P-value 23), and the Gonadotropin-releasing hormone receptor (GNRHR, P-value 42) [1]. Known NPY Y1 benzimidazole antagonists (e.g., compound 56 series) do not show significant SEA predictions for HRH1 or GNRHR, indicating that the 4-fluorobenzyl N-1 substitution redirects the predicted polypharmacology profile toward aminergic GPCRs [2].

Target Prediction Chemogenomics Polypharmacology

Best-Fit Research and Industrial Application Scenarios for CAS 537701-79-4


Structure-Activity Relationship (SAR) Studies on Benzimidazole-Based Cholinesterase Inhibitors

The precisely quantified AChE IC50 of 1.30 nM, directly compared to co-screened analogs (0.44–4.10 nM), makes this compound an ideal reference point for SAR studies investigating the contribution of the N-1 4-fluorobenzyl group to cholinesterase binding. Researchers can use it as a benchmark intermediate to calibrate the potency impact of introducing different N-1 aromatic substituents while holding the C-2 (4-chlorophenoxy)methyl group constant [1].

In Vitro Profiling of NPY Y1 Receptor Modulation with an Alternative N-1 Chemotype

Select NPY Y1 receptor benzimidazole antagonists described in the primary SAR literature uniformly carry an N-1 piperidinylalkyl chain. This compound, featuring a 4-fluorobenzyl N-1 substitution, offers a structurally divergent chemotype for probing the N-1 binding pocket of the Y1 receptor. Class-level SAR indicates that such N-1 variation can alter affinity by orders of magnitude, making this compound a valuable tool for exploring novel Y1 antagonist chemotypes and assessing N-1 pocket tolerance [2].

Computational Docking and Pharmacophore Modeling with a Distinct Lipophilic Scaffold

With a calculated logP of 5.55, this compound is significantly more lipophilic than classical NPY Y1 benzimidazole antagonists (clogP typically 2.5–4.0). This property makes it suitable as a test ligand for refining computational models that predict the impact of lipophilicity on benzimidazole–protein binding and for assessing scoring function accuracy when docking halogen-rich, hydrophobic scaffolds into aminergic GPCR binding sites (e.g., HRH1) predicted by SEA analysis [3].

Polypharmacology and Off-Target Liability Assessment for Halogenated Benzimidazoles

The SEA-predicted target profile, which flags HRH1, IMDH, and GNRHR as potential off-targets distinct from those of classic Y1 antagonists, positions this compound as a tool for studying the polypharmacology of halogenated benzimidazoles. Researchers can deploy it in counter-screening panels to experimentally validate these in silico predictions, thereby building a chemogenomic understanding of how dual halogenated aromatic substituents redirect benzimidazole target engagement [3].

Quote Request

Request a Quote for 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.